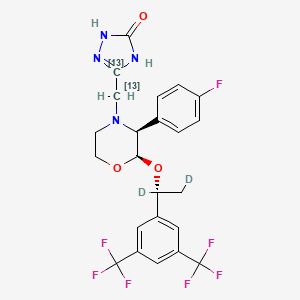

![molecular formula C16H16Cl2N2O2 B562919 2-[(2',6'-Diclorofenil)amino]-5-hidroxifenil-N,N-dimetilacetámida CAS No. 698357-97-0](/img/structure/B562919.png)

2-[(2',6'-Diclorofenil)amino]-5-hidroxifenil-N,N-dimetilacetámida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide” is a derivative of Diclofenac, which is a well-known non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of fever, pain, and inflammation . It is considered one of the best drugs used as an anti-inflammatory agent .

Synthesis Analysis

The synthesis of various substituted diclofenac hydrazones involves the use of the hydrazide of diclofenac as a starting material . The diclofenac hydrazide is obtained from diclofenac ester (methyl [2-(2,6-dichloroanilino)phenyl]acetate (II), which is reacted with hydrazine hydrate 99% in absolute ethanol .

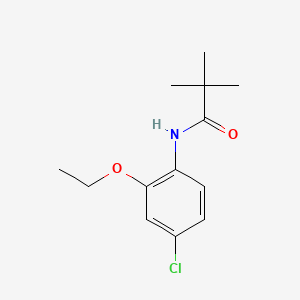

Molecular Structure Analysis

The molecular structure of this compound is based on the aniline ring substituted with two chlorine atoms . The structures of the new compounds were established based on spectral and elemental analysis .

Chemical Reactions Analysis

The new synthesized compounds were tested against anti-inflammatory agents and exhibited high activity as expected . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .

Aplicaciones Científicas De Investigación

Fármaco Antiinflamatorio No Esteroideo (AINE)

Este compuesto es un derivado del diclofenaco y actúa como un AINE estándar. Inhibe la ciclooxigenasa (COX), que es crucial en la biosíntesis de prostaglandinas implicadas en la inflamación y el dolor. Se utiliza en la investigación para comprender la farmacodinámica y la farmacocinética de los AINE .

Estándar de Química Analítica

En química analítica, este compuesto sirve como estándar para calibrar instrumentos y validar métodos, particularmente en Cromatografía Líquida de Alta Eficiencia (HPLC) y Cromatografía de Gases (GC). Asegura la precisión y la exactitud en la medición del diclofenaco y sustancias relacionadas .

Estudios de Inhibición de la Ciclooxigenasa (COX)

Como inhibidor de la COX, se utiliza en estudios bioquímicos para explorar el papel de la enzima en varios procesos fisiológicos y patológicos. Esto incluye la investigación sobre el cáncer, donde la expresión de COX-2 a menudo está regulada al alza .

Análisis de Metabolitos

Los principales metabolitos del compuesto, 4´-hidroxidiclofenaco y 5´-hidroxidiclofenaco, son objeto de investigación en metabolismo de fármacos y toxicología. Los estudios se centran en su formación, actividad e impacto en la salud humana .

Selectividad de sustrato para CYP2C9

Se utiliza como sustrato selectivo en estudios de la enzima citocromo P450 CYP2C9. Esta investigación es importante para comprender las interacciones fármaco-fármaco y las vías metabólicas de varios productos farmacéuticos .

Polimorfismo y Formación de Co-cristales

La investigación sobre el polimorfismo de este compuesto ayuda a comprender sus diferentes formas cristalinas, que pueden afectar la eficacia y la estabilidad del fármaco. Los estudios de formación de co-cristales y sales son cruciales para el desarrollo de nuevas formulaciones farmacéuticas .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the enzymes cyclooxygenase (COX)-1 and COX-2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

The compound, also known as Diclofenac, acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of PGs . This inhibition is believed to be the reason for its analgesic, anti-inflammatory, and antipyretic properties .

Biochemical Pathways

By inhibiting the COX enzymes, Diclofenac disrupts the synthesis of PGs, key mediators of inflammation . This leads to a decrease in the sensitization of afferent nerves and the potentiation of the action of bradykinin in inducing pain . The compound’s action may be due to a decrease of prostaglandins in peripheral tissues .

Pharmacokinetics

Diclofenac is 100% absorbed after oral administration compared to intravenous (IV) administration . Due to first-pass metabolism, only about50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption, but there is usually a delay in the onset of absorption of 1 to 4.5 hours and a reduction in peak plasma levels of less than 20% .

Result of Action

The inhibition of PG synthesis by Diclofenac leads to a reduction in inflammation and pain signaling . This results in relief from the symptoms of conditions like rheumatoid arthritis . It’s important to note that nsaids like diclofenac can cause serious gastrointestinal (gi) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines .

Action Environment

The action, efficacy, and stability of Diclofenac can be influenced by various environmental factors. For instance, the presence of an external carbon source (like glucose) can increase the elimination rate of Diclofenac . Additionally, certain human factors, such as a prior history of peptic ulcer disease and/or GI bleeding, can increase the risk for serious GI events .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide acts as a standard NSAID and cyclooxygenase (COX) inhibitor . It interacts with enzymes such as COX-1 and COX-2, inhibiting the synthesis of prostaglandins, which mediate inflammatory processes . The major metabolites of this compound are 4´-hydroxydiclofenac and 5´-hydroxydiclofenac .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory effect is achieved by sustainable release of diclofenac in the knee joint tissues .

Molecular Mechanism

At the molecular level, 2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the COX enzymes, preventing the synthesis of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide change over time. It has been observed that the compound has a limited shelf life . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide vary with different dosages . A single intra-articular injection of the compound has been shown to exert analgesic and anti-inflammatory effects for 28 days .

Metabolic Pathways

The compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It has been used as a substrate selective for CYP2C9 .

Propiedades

IUPAC Name |

2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-20(2)15(22)9-10-8-11(21)6-7-14(10)19-16-12(17)4-3-5-13(16)18/h3-8,19,21H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLOWCNSFNGZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652544 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698357-97-0 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)